アルプラゾラム-d3

概要

説明

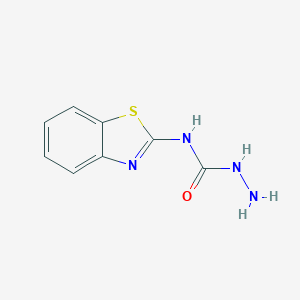

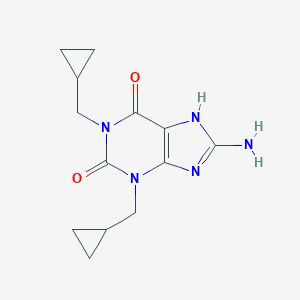

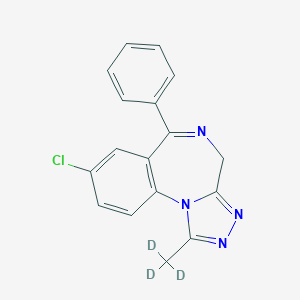

アルプラゾラム-d3は、不安障害やパニック障害の治療に一般的に使用されるトリアゾロベンゾジアゼピンであるアルプラゾラムの重水素化された形態です。 重水素化されたバージョン、this compoundは、主に分析化学、特に質量分析法における内部標準として、生物学的サンプル中のアルプラゾラムの存在量を定量するために使用されます .

科学的研究の応用

アルプラゾラム-d3は、特に以下を含む科学研究で広く使用されています。

化学: アルプラゾラムの定量のための質量分析法における内部標準として。

生物学: 生物系におけるアルプラゾラムの代謝経路の研究。

医学: アルプラゾラムの薬物動態と薬力学の研究。

作用機序

アルプラゾラム-d3は、アルプラゾラムと同様に、中枢神経系におけるγ-アミノ酪酸A(GABA A)受容体複合体に結合することで効果を発揮します。この結合はGABAの抑制効果を高め、鎮静、不安解消、筋弛緩効果をもたらします。 重水素化された形態は主に分析目的で使用され、重水素化されていない形態とは作用機序が異なります .

類似の化合物との比較

類似の化合物

ジアゼパム: 不安や筋弛緩に用いられる別のベンゾジアゼピン。

ロラゼパム: 不安に用いられ、また麻酔前投薬としても使用されます。

クロナゼパム: パニック障害やけいれんに用いられます

独自性

This compoundは、重水素原子によってユニークであり、質量分析法に理想的な内部標準となっています。 この同位体標識により、複雑な生物学的マトリックスにおいて、非重水素化アルプラゾラムとの正確な定量と区別が可能になります .

生化学分析

Biochemical Properties

Alprazolam-d3 plays a significant role in biochemical reactions, particularly in the context of its interactions with the central nervous system. The compound interacts with the gamma-aminobutyric acid (GABA) receptors, specifically the GABAA receptor . Alprazolam-d3 binds to the benzodiazepine site on the GABAA receptor, enhancing the inhibitory effects of GABA by increasing the frequency of chloride channel opening. This interaction leads to hyperpolarization of the neuron, resulting in sedative, anxiolytic, and muscle relaxant effects .

Cellular Effects

Alprazolam-d3 influences various types of cells and cellular processes. In neuronal cells, the compound modulates cell signaling pathways by enhancing GABAergic transmission . This modulation affects gene expression and cellular metabolism, leading to changes in the expression of genes involved in stress response, neurotransmitter synthesis, and synaptic plasticity . Additionally, Alprazolam-d3 has been shown to impact the function of glial cells, which play a crucial role in maintaining the homeostasis of the central nervous system .

Molecular Mechanism

The molecular mechanism of action of Alprazolam-d3 involves its binding interactions with the GABAA receptor. Upon binding to the benzodiazepine site, Alprazolam-d3 enhances the affinity of the receptor for GABA, leading to increased chloride ion influx and subsequent neuronal hyperpolarization . This results in the inhibition of neuronal excitability and the promotion of sedative and anxiolytic effects. Additionally, Alprazolam-d3 may influence the activity of other biomolecules, such as enzymes involved in neurotransmitter metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alprazolam-d3 have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown that Alprazolam-d3 maintains its efficacy in modulating GABAergic transmission, with consistent effects on neuronal function and behavior . Prolonged exposure to Alprazolam-d3 may lead to tolerance and dependence, similar to other benzodiazepines .

Dosage Effects in Animal Models

The effects of Alprazolam-d3 vary with different dosages in animal models. At low doses, the compound produces anxiolytic and sedative effects without significant adverse effects . At higher doses, Alprazolam-d3 can induce motor impairment, respiratory depression, and other toxic effects . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of careful dosage management in experimental and clinical settings.

Metabolic Pathways

Alprazolam-d3 is involved in several metabolic pathways, primarily in the liver. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, to form active metabolites such as 4-hydroxyalprazolam and α-hydroxyalprazolam . These metabolites retain pharmacological activity and contribute to the overall effects of Alprazolam-d3 . The metabolism of Alprazolam-d3 can be influenced by various factors, including genetic polymorphisms and co-administration of other drugs .

Transport and Distribution

Within cells and tissues, Alprazolam-d3 is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Alprazolam-d3 interacts with various transporters and binding proteins, which influence its localization and accumulation in specific tissues . The distribution of Alprazolam-d3 is also affected by factors such as lipid solubility and protein binding affinity .

Subcellular Localization

The subcellular localization of Alprazolam-d3 is primarily within the neuronal cell membrane, where it interacts with the GABAA receptor . The compound may also be localized in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence cellular metabolism and stress response . Post-translational modifications and targeting signals play a role in directing Alprazolam-d3 to specific subcellular compartments .

準備方法

合成経路と反応条件

アルプラゾラム-d3の合成は、アルプラゾラムの重水素化を含みます。1つの方法は、非重水素化アルプラゾラムをジメチルホルムアミドに溶解し、続いて重水素化クロロホルムと重水素化された塩などの重水素源を加えることです。 その後、反応混合物を120℃で8時間加熱します .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、重水素化生成物の高純度と収率を確保するための反応条件の厳格な制御が含まれます。 最終生成物は、多くの場合、カラムクロマトグラフィーを使用して精製され、目的の純度レベルが達成されます .

化学反応の分析

反応の種類

アルプラゾラム-d3は、重水素化されていない対応物と同様に、以下を含むさまざまな化学反応を起こします。

酸化: アルプラゾラムは、酸化されてアルファ-ヒドロキシアルプラゾラムと4-ヒドロキシアルプラゾラムを形成することができます。

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用することができます。

生成される主な生成物

酸化: アルファ-ヒドロキシアルプラゾラムと4-ヒドロキシアルプラゾラム。

還元: アルプラゾラムの還元された形態。

類似化合物との比較

Similar Compounds

Diazepam: Another benzodiazepine used for anxiety and muscle relaxation.

Lorazepam: Used for anxiety and as a pre-anesthetic.

Clonazepam: Used for panic disorders and seizures

Uniqueness

Alprazolam-d3 is unique due to its deuterium atoms, which make it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from non-deuterated alprazolam in complex biological matrices .

特性

IUPAC Name |

8-chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREFGVBLTWBCJP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344673 | |

| Record name | Alprazolam-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112393-64-3 | |

| Record name | Alprazolam-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)